molecular formula C13H19FN2 B3164938 {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 893755-04-9

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B3164938
CAS No.: 893755-04-9
M. Wt: 222.3 g/mol
InChI Key: XLZQDRZYOJNNLZ-UHFFFAOYSA-N
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Description

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C₁₃H₁₉FN₂ and a molecular weight of 222.31 g/mol (freebase). It is supplied as the dihydrochloride salt (CAS 1286263-51-1) with a molecular weight of 295.22 g/mol . This compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a fluorobenzyl group at the nitrogen and an aminomethyl group at the 4-position. The 2-fluorophenyl substitution provides a distinct electronic and steric profile compared to its 3- and 4-fluoro isomers, which can significantly influence binding affinity and selectivity in biological systems. Compounds containing the 4-(aminomethyl)piperidine structure are versatile intermediates in pharmaceutical research. This scaffold is frequently employed in the synthesis of potential therapeutic agents, particularly for central nervous system (CNS) targets . For instance, structurally similar N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) compounds have been developed and investigated as receptor antagonists . Furthermore, recent research highlights the application of piperidine-containing compounds in the development of novel antiviral agents, such as allosteric inhibitors targeting the NS2B-NS3 protease of flaviviruses like Zika and Dengue virus . The presence of the primary amine functional group makes this reagent a valuable building block for further chemical exploration, enabling the construction of amide, urea, carbamate, and imine derivatives. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZQDRZYOJNNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 2-fluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with the molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The piperidin-4-yl methanamine scaffold allows diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine 2-Fluorobenzyl C₁₃H₁₇FN₂ 220.14 Under investigation
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl C₉H₂₀N₂O 172.27 GSK-3β inhibitor (IC₅₀: ~100 nM)
MMV019918 5-(4-Bromo-2-chlorophenyl)furan-2-yl C₁₈H₁₈BrClN₂O 409.71 Antimalarial (dual-stage activity)
[1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine 3-Fluorobenzoyl C₁₃H₁₇FN₂O 236.29 Acetylcholinesterase inhibitor
{1-[(2-Chloro-6-Fluorophenyl)methyl]piperidin-4-yl}methanamine 2-Chloro-6-fluorobenzyl C₁₃H₁₆ClFN₂ 254.74 Not specified (supplier data)

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., 2-Fluoro, 2-Chloro): Enhance binding to hydrophobic pockets in enzymes like GSK-3β or cholinesterases . Bulkier Groups (e.g., 2-Methoxyethyl): May reduce membrane permeability but improve selectivity for targets like GSK-3β .
GSK-3β Inhibitors

Compounds like 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine () demonstrate nanomolar inhibition of GSK-3β, a kinase implicated in neurodegenerative diseases. The 2-methoxyethyl group likely enhances solubility, though synthesis yields are moderate (39–56%) .

Antimalarial Agents

MMV019918 () shows dual-stage activity against Plasmodium falciparum, attributed to its 5-(4-bromo-2-chlorophenyl)furan moiety. This highlights how non-piperidine modifications expand therapeutic applications.

Acetylcholinesterase (AChE) Inhibitors

Analog [1-(3-fluorobenzoyl)piperidin-4-yl]methanamine () inhibits AChE with IC₅₀ values <1 µM, suggesting the 3-fluorobenzoyl group optimizes interactions with the enzyme’s catalytic site.

Biological Activity

Overview

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, a piperidine derivative, has garnered attention for its potential biological activities. Its unique structure, featuring a fluorophenyl group attached to a piperidine ring, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H19FN2
  • CAS Number : 893755-04-9
  • Molecular Weight : 220.30 g/mol

The biological activity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluorophenyl moiety enhances binding affinity to these targets, while the piperidine ring contributes to the compound's structural stability and bioactivity.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various piperidine compounds, including derivatives similar to {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
Compound A0.0039S. aureus
Compound B0.025E. coli

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects, particularly its potential as a dopamine reuptake inhibitor. Similar compounds have shown efficacy in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety .

Case Studies

  • Antibacterial Study : A series of experiments evaluated the antibacterial activity of various piperidine derivatives, including {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. The results demonstrated that modifications on the piperidine ring significantly influenced the antibacterial potency against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Assessment : In vitro studies assessed the interaction of this compound with dopamine receptors, revealing promising results that suggest potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine can be influenced by structural modifications:

  • Fluorine Substitution : Enhances receptor binding.
  • Piperidine Ring Modifications : Alter pharmacokinetic properties and biological efficacy.

Comparative Analysis

When compared to similar compounds such as vanoxerine and GBR-12,935, {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine shows unique characteristics due to its specific structural features, which may lead to distinct pharmacological profiles .

CompoundClassActivity
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanaminePiperidineAntimicrobial, Neuropharmacological
VanoxerinePiperazineDopamine Reuptake Inhibition
GBR-12,935PiperazineSimilar Pharmacological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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